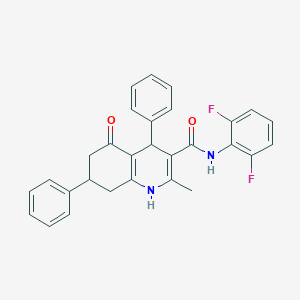
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' for the purpose of
Wirkmechanismus
The mechanism of action of Compound X involves the inhibition of various enzymes and receptors involved in the regulation of inflammation, pain, and tumor growth. Compound X has been found to inhibit the activity of cyclooxygenase (COX), lipoxygenase (LOX), and prostaglandin E2 (PGE2), which are key enzymes involved in the regulation of inflammation and pain. Furthermore, Compound X has been found to inhibit the activity of various kinases and transcription factors involved in the regulation of tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X have been extensively studied. It has been found to exhibit potent anti-inflammatory and analgesic effects by inhibiting the activity of COX, LOX, and PGE2. Furthermore, Compound X has been found to exhibit potent antitumor effects by inhibiting the activity of various kinases and transcription factors involved in the regulation of tumor growth and metastasis. Additionally, Compound X has been found to exhibit significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Compound X in lab experiments include its potent anti-inflammatory, analgesic, and antitumor properties, as well as its significant antibacterial and antifungal properties. Additionally, the synthesis method for Compound X is well-established, and the compound is readily available for use in lab experiments. However, the limitations of using Compound X in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of Compound X. One potential direction is the development of new therapeutic agents based on the structure of Compound X. Additionally, further studies are needed to determine the safety and efficacy of Compound X in humans. Furthermore, the potential use of Compound X as a new antimicrobial agent should be explored. Finally, the development of new synthesis methods for Compound X to improve the yield and purity of the final product should be investigated.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method for Compound X is well-established, and the compound has been extensively studied for its potential anti-inflammatory, analgesic, antitumor, antibacterial, and antifungal properties. Further studies are needed to determine the safety and efficacy of Compound X in humans, and the potential use of Compound X as a new therapeutic agent and antimicrobial agent should be explored.
Synthesemethoden
The synthesis method for Compound X involves a series of chemical reactions that lead to the formation of the final compound. The process involves the condensation of 2-chlorobenzaldehyde and 2,6-difluoroaniline followed by the addition of cyclohexanone and phenylhydrazine. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis method for Compound X has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-inflammatory, analgesic, and antitumor properties. Compound X has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. Furthermore, Compound X has been found to exhibit significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
Produktname |
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C29H23ClF2N2O2 |
Molekulargewicht |
505 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H23ClF2N2O2/c1-16-25(29(36)34-28-21(31)12-7-13-22(28)32)26(19-10-5-6-11-20(19)30)27-23(33-16)14-18(15-24(27)35)17-8-3-2-4-9-17/h2-13,18,26,33H,14-15H2,1H3,(H,34,36) |
InChI-Schlüssel |
PLERRJULEKSMMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=C(C=CC=C5F)F |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=C(C=CC=C5F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303808.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303809.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303810.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303811.png)
![4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303812.png)
![4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303813.png)


![N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303818.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303821.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303823.png)
